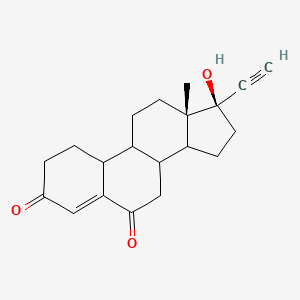

6-Keto Norethindrone

Description

6-Keto Norethindrone Acetate (CAS 438244-27-0), also known as 6-Oxo Norethindrone Acetate, is an oxidative metabolite of Norethindrone Acetate, a synthetic progestin widely used in hormonal contraceptives and menopausal therapy . Its molecular formula is C₂₂H₂₆O₄, with a molecular weight of 354.45 g/mol. It is characterized by a 6-keto substitution on the steroidal backbone, distinguishing it from the parent compound, Norethindrone Acetate (C₂₂H₂₈O₄; MW 356.46 g/mol), which lacks this oxidative modification . The compound is utilized as a reference standard in pharmaceutical quality control, with a purity of ≥98.1% by HPLC .

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13?,14?,15?,17?,19-,20-/m0/s1 |

InChI Key |

GFUSEGGPVQNTTK-KIHLQBHYSA-N |

Isomeric SMILES |

C[C@]12CCC3C4CCC(=O)C=C4C(=O)CC3C1CC[C@]2(C#C)O |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Norethindrone involves multiple steps, starting from norethindrone. The key steps include oxidation reactions to introduce the keto group at the sixth position. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The industrial methods also focus on minimizing impurities and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Keto Norethindrone undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Conversion of the keto group to a hydroxyl group under reducing conditions.

Substitution: Replacement of functional groups with other substituents, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products:

Scientific Research Applications

6-Keto Norethindrone has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Incorporated into hormone replacement therapies and contraceptive formulations due to its potent progestogenic activity.

Industry: Utilized in the development of new pharmaceutical formulations and as a precursor for other synthetic derivatives.

Mechanism of Action

The mechanism of action of 6-Keto Norethindrone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the expression of target genes involved in reproductive and hormonal processes. The compound also influences the levels of follicle-stimulating hormone and luteinizing hormone, thereby regulating ovulation and menstrual cycles.

Comparison with Similar Compounds

Key Observations :

- Norgestrel’s ethinyl group enhances metabolic stability, whereas this compound’s oxidative modification may increase polarity and excretion rates .

Key Findings :

- Antifertility Activity: Metabolites of Norethindrone, including 6-Keto derivatives, exhibit reduced efficacy. For example, 17β-hydroxy-19-nor-5α-pregn-20-yne-3,6-dione (a related metabolite) showed 25% lower antifertility activity than Norethindrone in murine models .

- Breast Cancer Cell Growth: Norethindrone uniquely stimulates MCF-7 cell proliferation by suppressing TGF-beta2/3 mRNA, unlike MPA or R5020 .

- MOR Interaction : 6-Desoxo morphinans (lacking the 6-keto group) exhibit enhanced MOR binding compared to 6-keto analogs, highlighting the critical role of the 6-position in opioid activity .

Metabolic Pathways and Bioavailability

- Metabolism: this compound Acetate is generated via hepatic oxidation of Norethindrone Acetate, catalyzed by cytochrome P450 enzymes . Gut microbiota (e.g., Bacteroides thetaiotaomicron) may further metabolize progestins, though specific data on 6-Keto derivatives are lacking .

- Bioavailability: While micronized Norethindrone formulations show 30–40% higher dissolution rates , the impact of micronization on this compound’s pharmacokinetics remains unstudied.

Clinical Efficacy and Side Effect Profiles

- Contraceptive Efficacy: Norethindrone-based contraceptives demonstrate comparable effectiveness to Norgestrel (Pearl Index: 0.3–2.0) but with fewer reports of breakthrough bleeding .

- Bone Health: Norethindrone (5–10 mg/day) mimics estrogen’s bone-preserving effects by upregulating estrogen receptor activity . However, high-dose Norethindrone (10 mg/day) may reduce HDL cholesterol, unlike 6-Keto derivatives .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 6-keto norethindrone and its related impurities in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method. For impurity profiling, use a mobile phase of acetonitrile and water (55:45) under isocratic conditions, as outlined in pharmacopeial guidelines . Sample preparation involves solvent extraction (e.g., chloroform or hexane) followed by crystallization to isolate the compound . Key impurities include norethindrone dione acetate, with acceptance criteria for total impurities ≤4.0% .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) media. For example, at 175 µg/mL initial concentration, degradation rates of 32.55% (acidic) and 16.94% (basic) over 24 hours were observed, analyzed via validated spectrophotometric or chromatographic methods . Include controls for hydrolysis and oxidation pathways.

Q. What in vitro assays are suitable for preliminary genotoxicity screening of this compound?

- Methodological Answer : Use a p53-reporter assay for high-throughput screening of DNA damage, followed by immunofluorescent detection of γ-H2AX phosphorylation to confirm double-strand breaks (DSBs). Note that norethindrone induces dose-dependent p53 activation (2–100 µg/mL) but lacks cell cycle arrest, suggesting low genotoxicity compared to etoposide .

Advanced Research Questions

Q. How can contradictory findings on this compound’s genotoxicity be resolved across different assays?

- Methodological Answer : Discrepancies arise from assay sensitivity. For instance, γ-H2AX phosphorylation detects DSBs at lower thresholds than the neutral comet assay . Validate findings using orthogonal methods (e.g., micronucleus test) and consider therapeutic relevance by comparing effective concentrations (e.g., 100–1000× higher than clinical doses in preclinical models) .

Q. What experimental strategies mitigate pharmacokinetic interactions between this compound and co-administered drugs (e.g., elagolix)?

- Methodological Answer : Design crossover studies to evaluate hormone exposure (FSH, LH, progesterone) using sparse sampling. In co-administration trials, norethindrone showed 32% lower estradiol (E2) levels vs. monotherapy, requiring adjustments in hormone replacement protocols . Use non-compartmental analysis to account for interindividual variability in AUC.

Q. How can researchers profile trace impurities in this compound synthesis, and what thresholds ensure regulatory compliance?

- Methodological Answer : Employ gradient HPLC with mass spectrometry (LC-MS) for impurity identification. Key thresholds include ≤1.0% for individual impurities and ≤2.0% for total related substances . For deuterated analogs (e.g., norethindrone acetate-D8), validate isotopic purity (>98%) using NMR and high-resolution MS .

Methodological Challenges and Data Analysis

Q. What approaches address low aqueous solubility in preclinical formulations of this compound?

- Methodological Answer : Use co-solvents (e.g., water-immiscible solvents like hexane) to enhance dissolution rates, or calculate aqueous solubility via partition coefficients derived from organic solvent data (e.g., methyltestosterone acetate as a reference) .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic efficacy in endometriosis models?

- Methodological Answer : Combine leuprolide (GnRH agonist) with norethindrone as add-back therapy to mitigate bone density loss. Include calcium/vitamin D supplementation in animal models and measure endometrial lesion regression via histopathology .

Guidance for Research Design

- Contradiction Resolution : When conflicting data arise (e.g., genotoxicity vs. therapeutic safety), prioritize assays with clinical relevance and adjust dosing to reflect human exposure levels .

- Regulatory Alignment : Adhere to USP-NF guidelines for impurity profiling and stability testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.